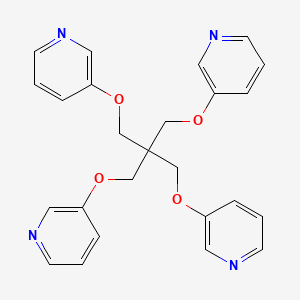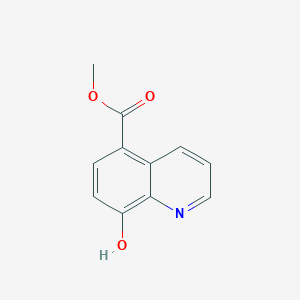
5,6-Difluoro-1h-indole-3-carbaldehyde
概要
説明
5,6-Difluoro-1h-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5F2NO . It is a derivative of indole-3-carbaldehyde, which is an indole in which the hydrogen at position 3 has been replaced by a formyl group . This compound is used as a reagent in the synthetic preparation of compounds requiring an indole group .
Molecular Structure Analysis
The molecular structure of 5,6-Difluoro-1h-indole-3-carbaldehyde consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with two fluorine atoms attached at positions 5 and 6, and a formyl group at position 3 .Physical And Chemical Properties Analysis
5,6-Difluoro-1h-indole-3-carbaldehyde is a solid compound. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Curcumin Derivatives Synthesis
Researchers have utilized 5,6-Difluoro-1H-indole-3-carbaldehyde as a precursor for synthesizing curcumin derivatives. Curcumin, a natural polyphenol found in turmeric, exhibits anti-inflammatory and antioxidant properties. By modifying its structure, scientists aim to enhance its bioactivity and therapeutic potential .
Botulinum Neurotoxin Inhibitors
The compound has been employed in the preparation of analogs targeting botulinum neurotoxin serotype A protease. These inhibitors play a crucial role in developing treatments for conditions related to muscle spasticity and dystonia .
β-Amyloid Imaging Probes
Scientists have stereoselectively synthesized dibenzylideneacetone derivatives using 5,6-Difluoro-1H-indole-3-carbaldehyde. These derivatives serve as imaging probes for β-amyloid plaques, which are associated with Alzheimer’s disease. Such probes aid in early diagnosis and monitoring of disease progression .
Multicomponent Reactions
Recent research highlights the compound’s use in inherently sustainable multicomponent reactions. These reactions assemble pharmaceutically interesting scaffolds. Researchers have explored its applications from 2014 to 2021, emphasizing its potential in drug discovery .
Antiviral Activity
Derivatives of 5,6-Difluoro-1H-indole-3-carbaldehyde have been investigated for antiviral activity against a broad range of RNA and DNA viruses. These compounds show promise as potential antiviral agents, contributing to the fight against infectious diseases .
Organic Synthesis and Agrochemicals
Beyond specific applications, the compound serves as a versatile intermediate in organic synthesis. Researchers use it to construct more complex molecules. Additionally, it finds utility in the development of agrochemicals, contributing to crop protection and pest management .
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .
作用機序
Target of Action
5,6-Difluoro-1H-indole-3-carbaldehyde is a member of the indole family, which are known to be precursors for the synthesis of active molecules Indole derivatives are known to be involved in a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Mode of Action
It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This suggests that 5,6-Difluoro-1H-indole-3-carbaldehyde may interact with its targets through these mechanisms, leading to changes in the targets’ function and potentially contributing to its biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound may affect multiple pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
5,6-difluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNNILBFBSJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-1h-indole-3-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

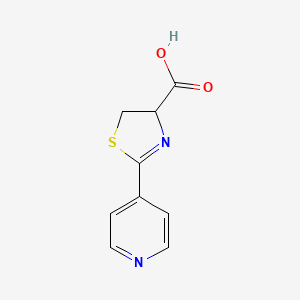
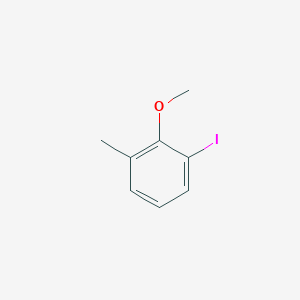
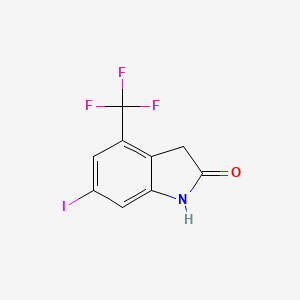
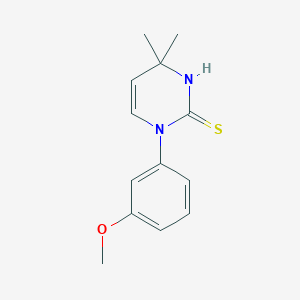
![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)


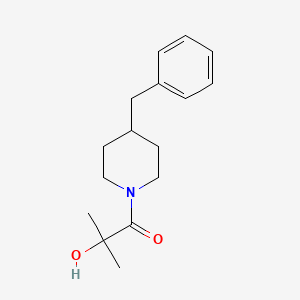
![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)
